molecular formula C19H20FNO2 B15352687 (4-Benzylpiperidin-1-yl)(3-fluoro-4-hydroxyphenyl)methanone

(4-Benzylpiperidin-1-yl)(3-fluoro-4-hydroxyphenyl)methanone

Cat. No.: B15352687
M. Wt: 313.4 g/mol
InChI Key: AINWRGCHHJPLGK-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone: is a chemical compound with the molecular formula C19H20FNO2 and a molecular weight of 324.38 g/mol . This compound is known for its unique structural features, which include a benzyl group attached to a piperidine ring and a fluorinated phenyl ring with a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:

  • Benzylpiperidine Synthesis: Piperidine is benzylated using benzyl chloride in the presence of a base such as triethylamine.

  • Fluorination: The phenyl ring is fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Coupling Reaction: The benzylpiperidine and fluorinated phenol are coupled using a carbonylating agent such as phosgene or triphosgene.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and safety. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common to minimize environmental impact.

Chemical Reactions Analysis

(4-Benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The fluorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles such as amines or alcohols, and polar aprotic solvents.

Major Products Formed:

  • Carboxylic Acid: From oxidation of the hydroxyl group.

  • Phenol: From reduction of the fluorine atom.

  • Substituted Benzyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: Binding to specific receptors or enzymes in biological systems.

  • Pathways Involved: Modulation of signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

(4-Benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone: is unique due to its specific structural features. Similar compounds include:

  • (4-Benzylpiperidin-1-yl)(4-fluorophenyl)methanone: Similar structure but without the hydroxyl group.

  • (4-Benzylpiperidin-1-yl)(3-fluorophenyl)methanone: Similar structure but with a different position of the fluorine atom.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of (4-Benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone .

Properties

Molecular Formula

C19H20FNO2

Molecular Weight

313.4 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone

InChI

InChI=1S/C19H20FNO2/c20-17-13-16(6-7-18(17)22)19(23)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15,22H,8-12H2

InChI Key

AINWRGCHHJPLGK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)O)F

Origin of Product

United States

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